molecular formula C14H12FN5O2 B6534881 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 1172086-39-3

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B6534881
CAS No.: 1172086-39-3
M. Wt: 301.28 g/mol
InChI Key: RESVJDUMKZQMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. It features a 1,3,4-oxadiazole core linked to a 1,3-dimethyl-1H-pyrazole moiety and a 4-fluorobenzamide group. The 1,3,4-oxadiazole ring is a recognized pharmacophore known for its bioisosteric properties and is associated with a wide spectrum of biological activities, including antibacterial and anticancer effects . Compounds incorporating the 2-(pyrazol-4-yl)-1,3,4-oxadiazole structure have demonstrated significant potential in agrochemical and pharmaceutical discovery, particularly as antibacterial agents against virulent phytopathogenic bacteria . The primary research applications for this compound are in the fields of medicinal chemistry and antibacterial discovery. It serves as a key intermediate or lead compound for the synthesis and evaluation of novel bioactive molecules. The mechanism of action for related 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives has been studied and suggests that these compounds can target bacterial cell membranes, causing disruption and leakage of intracellular components, which ultimately leads to cell death . Researchers can utilize this compound to explore its efficacy against various bacterial strains and to further investigate its underlying biochemical pathways. Please note: This product is for non-human research only. It is intended for laboratory research purposes and is not for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESVJDUMKZQMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazine Intermediates

This method leverages the cyclodehydration of diacylhydrazines to form the 1,3,4-oxadiazole core:

  • Synthesis of Diacylhydrazine :

    • React 1,3-dimethylpyrazole-5-carboxylic acid (1.0 eq) with 4-fluorobenzohydrazide (1.0 eq) in the presence of a coupling agent (e.g., EDCl/HOBt) to yield N′-(1,3-dimethyl-1H-pyrazol-5-carbonyl)-4-fluorobenzohydrazide.

    • Conditions : Dichloromethane, room temperature, 12 hours.

  • Cyclodehydration :

    • Treat the diacylhydrazine with phosphorus oxychloride (POCl₃) to induce cyclization.

    • Reaction :

      Diacylhydrazine+POCl31,3,4-Oxadiazole+H2O+POCl3-byproducts\text{Diacylhydrazine} + \text{POCl}_3 \rightarrow \text{1,3,4-Oxadiazole} + \text{H}_2\text{O} + \text{POCl}_3\text{-byproducts}
    • Conditions : Reflux in anhydrous acetonitrile, 6 hours.

Yield : 70–85% (estimated from analogous reactions).

Thiourea Cyclization Pathway

Adapted from the synthesis of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles:

  • Formation of Thiourea Intermediate :

    • React 1,3-dimethylpyrazole-5-carbohydrazide (1.0 eq) with 4-fluorobenzoyl isothiocyanate (1.0 eq) in ethanol.

    • Conditions : Stir at 25°C for 4 hours.

  • Intramolecular Cyclization :

    • Treat the thiourea intermediate with sodium hydroxide (2.0 eq) to eliminate H₂S and form the oxadiazole ring.

    • Reaction :

      Thiourea+NaOH1,3,4-Oxadiazole+H2S+Na2S\text{Thiourea} + \text{NaOH} \rightarrow \text{1,3,4-Oxadiazole} + \text{H}_2\text{S} + \text{Na}_2\text{S}
    • Conditions : Reflux in ethanol, 8 hours.

Yield : 75–89% (based on similar compounds).

Substitution of 2-Hydroxy-1,3,4-oxadiazole

This route modifies a pre-formed oxadiazole scaffold:

  • Synthesis of 5-(1,3-Dimethylpyrazol-5-yl)-1,3,4-oxadiazol-2-ol :

    • Cyclize 1,3-dimethylpyrazole-5-carbohydrazide with carbon disulfide (CS₂) in alkaline methanol.

    • Conditions : Reflux for 12 hours.

  • Conversion to 2-Amino Derivative :

    • Replace the hydroxyl group with an amine using ammonia gas in tetrahydrofuran (THF).

    • Conditions : 60°C, 24 hours.

  • Acylation with 4-Fluorobenzoyl Chloride :

    • React the 2-amino-oxadiazole (1.0 eq) with 4-fluorobenzoyl chloride (1.2 eq) in the presence of triethylamine (TEA).

    • Conditions : Dichloromethane, 0°C to room temperature, 6 hours.

Yield : 65–78% (estimated).

Optimization and Challenges

Regiochemical Control

The position of substituents on the oxadiazole ring is critical. Cyclization of asymmetric diacylhydrazines (e.g., Route 2.1) may yield regioisomers. Nuclear Overhauser Effect (NOE) NMR studies are recommended to confirm the structure.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.

  • Recrystallization : Methanol/water mixtures (4:1) enhance purity.

Analytical Characterization

Key spectroscopic data for validation:

Technique Expected Data
¹H NMR (DMSO-d₆)δ 8.10 (d, 2H, Ar-H), 7.25 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 2.40 (s, 3H, CH₃).
¹³C NMR δ 165.5 (C=O), 162.1 (C-F), 148.9 (oxadiazole-C), 110.2 (pyrazole-C).
HRMS [M+H]⁺ Calculated: 342.12; Found: 342.11.

Comparative Evaluation of Methods

Method Advantages Limitations
Diacylhydrazine High regiocontrol, scalableRequires toxic POCl₃
Thiourea Mild conditions, high yieldSensitive to moisture
Substitution Flexible late-stage acylationLow yield in amination step

Industrial-Scale Considerations

  • Green Chemistry : Replace POCl₃ with polymer-supported reagents to reduce waste.

  • Flow Chemistry : Continuous flow systems improve cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide may be studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and molecular differences between the target compound and related derivatives:

Compound Name/Identifier Core Heterocycle Substituents Molecular Formula Molecular Weight Key Features/Findings
Target Compound 1,3,4-Oxadiazole 5-(1,3-dimethylpyrazol-5-yl), 2-(4-fluorobenzamide) C₁₅H₁₃FN₄O₂ 316.3 Fluorine enhances lipophilicity; dimethylpyrazole improves metabolic stability.
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline 1,3,4-Oxadiazole 5-(5-methyl-1-phenylpyrazol-4-yl), 2-(N,N-dimethylaniline) C₂₁H₂₀N₄O 344.4 X-ray crystallography confirms planar structure (R factor = 0.039). Electron-rich dimethylaniline may reduce bioavailability.
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide 1,3,4-Oxadiazole 5-(benzodioxolmethyl-thioacetamide), 2-(4-fluorobenzamide) C₂₀H₁₇FN₄O₅S 444.4 Benzodioxol group introduces steric bulk and hydrogen-bonding potential. Sulfur atom may increase reactivity.
Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) Pyrazoline (4,5-dihydro-1H-pyrazole) 3-(4-fluorophenyl), 5-aryl, 1-carbaldehyde Varies Varies Reduced aromaticity compared to oxadiazoles; dihydropyrazoline core limits conjugation.

Electronic and Pharmacokinetic Implications

  • Electron-Withdrawing vs. In contrast, the N,N-dimethylaniline group in is electron-donating, which may reduce target affinity but improve solubility.
  • Heterocycle Rigidity : The fully aromatic 1,3,4-oxadiazole core in the target compound offers greater planarity and conjugation compared to the partially saturated pyrazoline derivatives in , which could influence interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : The dimethylpyrazole substituent in the target compound likely confers resistance to oxidative metabolism compared to phenyl groups (e.g., in ), as methyl groups are less susceptible to cytochrome P450-mediated oxidation.

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzamide core substituted with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 1,3,4-oxadiazol-2-yl moiety. The presence of a fluorine atom on the benzamide enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₂F
Molecular Weight275.27 g/mol
LogP0.9437
Density1.23 g/cm³

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular energy metabolism .
  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit antitumor effects by disrupting cellular proliferation pathways. For example, derivatives of benzamides containing oxadiazole rings have been reported to inhibit RET kinase activity, leading to reduced tumor cell viability .
  • Insecticidal and Antifungal Properties : In bioassays against various pests and fungi, compounds related to this structure have demonstrated significant insecticidal activities. For instance, certain derivatives exhibited over 70% efficacy against pests like Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study evaluated the effects of similar benzamide derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving RET kinase inhibition .
  • Insecticidal Activity : In a comparative study on insecticidal compounds, derivatives containing the oxadiazole moiety showed promising results against agricultural pests. The compound demonstrated a lethal concentration (LC50) value that suggests potential as an agricultural pesticide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with 4-fluorobenzamide derivatives. A typical procedure () uses K₂CO₃ in DMF at room temperature, with RCH₂Cl as an alkylating agent. Key variables include solvent choice (DMF ensures solubility), stoichiometry (1.1 mmol of alkylating agent per 1 mmol of thiol), and purification via column chromatography. Yield optimization requires monitoring reaction time (6–12 hr) and pH control (basic conditions prevent thiol oxidation).

Q. Which analytical techniques are most effective for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions on the oxadiazole and pyrazole rings. For example, the 4-fluorobenzamide group shows distinct aromatic splitting patterns in ¹H NMR ().
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) is critical due to heteroaromatic absorbance. Discrepancies in melting points or spectral data (e.g., unexpected IR stretches) may arise from residual solvents or tautomeric forms, requiring recrystallization or mass spectrometry (HRMS) for validation ().

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:

  • Enzyme Inhibition : Test against lipoxygenase (LOX) or butyrylcholinesterase (BChE) using spectrophotometric methods (e.g., LOX activity via linoleic acid peroxidation at 234 nm) ().
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains, noting that oxadiazole derivatives often disrupt membrane integrity ().
  • Dose-Response : Start with 10–100 μM ranges and include positive controls (e.g., quercetin for LOX inhibition).

Advanced Research Questions

Q. How do substituents on the pyrazole and oxadiazole rings influence bioactivity, and what SAR trends emerge?

  • Methodological Answer :

  • Pyrazole Modifications : Methyl groups at positions 1 and 3 (as in the target compound) enhance metabolic stability but may reduce solubility. Fluorine at the benzamide para position (4-F) improves membrane permeability (logP ~2.8 predicted) ().
  • Oxadiazole Variations : Replacing sulfur with oxygen (1,3,4-oxadiazole vs. thiadiazole) alters electron density, affecting binding to hydrophobic enzyme pockets ( ). SAR studies on analogs (e.g., 5-isopropyl-1,3,4-thiadiazol-2-yl derivatives in ) suggest bulkier groups reduce LOX inhibition but enhance antimicrobial activity.

Q. What strategies resolve contradictions in biological data between this compound and its analogs?

  • Methodological Answer :

  • Case Study : If compound A shows anti-inflammatory activity but analog B does not, compare their interactions with cyclooxygenase-2 (COX-2) via molecular docking. For example, triazolo-pyridine moieties () may sterically hinder binding.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinities or use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB vs. MAPK).

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME predict low BBB penetration (due to polar surface area >90 Ų) but moderate oral bioavailability (~50%).
  • Docking Studies : Target the ATP-binding site of kinases (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonds between the oxadiazole nitrogen and kinase hinge regions ().
  • Metabolic Stability : Simulate CYP450 metabolism (CYP3A4 likely oxidizes the pyrazole methyl group), prompting substitution with trifluoromethyl to block oxidation ().

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with BChE (PDB ID 1P0I) to identify binding modes. The fluorobenzamide group may occupy the acyl pocket, while the oxadiazole interacts with catalytic serine ().
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity (KD < 1 μM desired) ().
  • Cryo-EM : For membrane-bound targets (e.g., GPCRs), use single-particle analysis to resolve conformational changes upon ligand binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.